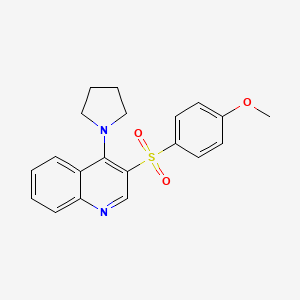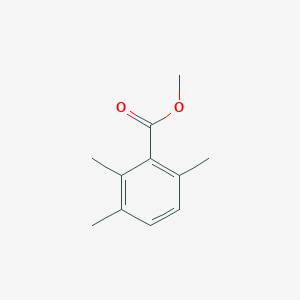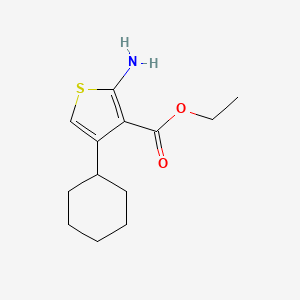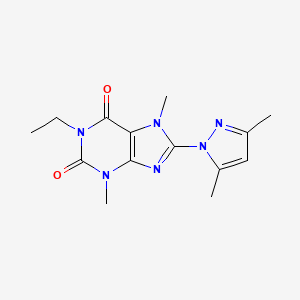![molecular formula C18H18N4O3S B2881087 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1251676-69-3](/img/structure/B2881087.png)
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[4,3-d]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . This core is substituted with a cyclopropyl group, a dioxo group, and an acetamide group attached to a dimethylphenyl group.
Molecular Structure Analysis
The thiazolo[4,3-d]pyrimidine core of the molecule is a planar, electron-deficient system with high oxidative stability . This suggests that the molecule might have interesting electronic properties, which could be relevant in fields like organic electronics.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the planarity and electron deficiency of the thiazolo[4,3-d]pyrimidine core might influence the compound’s absorption and fluorescence properties .Scientific Research Applications
Synthesis and Applications in Antimicrobial Studies
One notable application of related compounds involves the synthesis of new heterocycles that incorporate specific moieties for antimicrobial evaluation. Bondock, Rabie, Etman, and Fadda (2008) developed compounds utilizing a key intermediate that shares structural similarities with the chemical for the synthesis of coumarin, pyridine, pyrrole, thiazole, and other heterocycles. These compounds were evaluated as antimicrobial agents, indicating the potential of such structures in developing new antimicrobial drugs (Bondock et al., 2008).
Antitumor and Antioxidant Potential
Aly, Brown, Ramadan, Gamal-Eldeen, Abdel-Aziz, Abuo-Rahma, and Radwan (2010) explored the antitumor and antioxidant capabilities of thieno[2,3‐d]pyrimidines. Through chemical reactions, they developed compounds that showed significant inhibition of Hep-G2 cell growth. This research underscores the potential of structurally similar compounds in the treatment of cancer and their use as antioxidants (Aly et al., 2010).
Neuroinflammation Imaging
In the domain of neurology, Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, and Dollé (2015) conducted research on novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical , for their binding potential to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Their work included synthesizing fluoroalkyl- and fluoroalkynyl- analogues, with compounds displaying subnanomolar affinity for TSPO, demonstrating the utility of these compounds in in vivo PET-radiotracer development for neuroinflammation imaging (Damont et al., 2015).
Insecticidal Applications
Additionally, research into the insecticidal properties of related compounds was conducted by Fadda, Salam, Tawfik, Anwar, and Etman (2017), who synthesized new heterocycles incorporating a thiadiazole moiety for assessment against the cotton leafworm, Spodoptera littoralis. The novel compounds exhibited insecticidal activities, pointing to potential applications in agricultural pest management (Fadda et al., 2017).
properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-5-11(2)7-12(6-10)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)13-3-4-13/h5-7,9,13H,3-4,8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMUJYWJXDWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2881004.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime](/img/structure/B2881005.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)


![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)


![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)

![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)


